molecular formula C10H13BrFNO2S B1409297 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide CAS No. 1704121-75-4

3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide

Cat. No.: B1409297
CAS No.: 1704121-75-4
M. Wt: 310.19 g/mol
InChI Key: APWDLCLCQIZRPG-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C10H13BrFNO2S. It is a sulfonamide derivative, characterized by the presence of bromine, fluorine, and diethylamine groups attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-N,N-diethyl-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to 3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide include:

The presence of both bromine and fluorine atoms in this compound makes it unique, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

3-bromo-N,N-diethyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)8-5-6-10(12)9(11)7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWDLCLCQIZRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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